Menaquinone 4-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

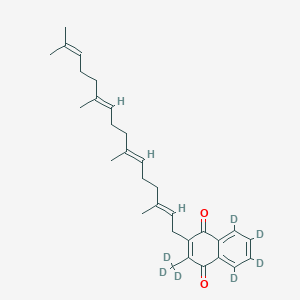

Menaquinone 4-d7, also known as Vitamin K2 (20)-d7, is a deuterated form of menaquinone-4. It is a synthetic analog of Vitamin K2, where seven hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of menaquinone-4 in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Menaquinone 4-d7 involves the deuteration of menaquinone-4The deuteration is achieved by using deuterium gas (D2) under specific reaction conditions to replace hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified using chromatographic techniques to achieve the desired deuterium incorporation and chemical purity .

Chemical Reactions Analysis

Types of Reactions: Menaquinone 4-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form menaquinone epoxide.

Reduction: It can be reduced to form menaquinol, the hydroquinone form of menaquinone.

Substitution: The side chain can undergo substitution reactions under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Menaquinone epoxide.

Reduction: Menaquinol.

Substitution: Various substituted menaquinone derivatives.

Scientific Research Applications

Menaquinone 4-d7 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in the quantification of menaquinone-4 in analytical chemistry.

Biology: Studied for its role in cellular processes and as a marker in metabolic studies.

Medicine: Investigated for its potential benefits in bone health and cardiovascular health.

Industry: Used in the development of nutritional supplements and fortified foods

Mechanism of Action

Menaquinone 4-d7, like other forms of Vitamin K2, acts as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in specific proteins to form gamma-carboxyglutamic acid (Gla) residues. These Gla-containing proteins are essential for blood coagulation, bone metabolism, and other physiological processes. The deuterated form, this compound, is primarily used for analytical purposes and does not differ significantly in its mechanism of action from non-deuterated menaquinone-4 .

Comparison with Similar Compounds

Menaquinone-4: The non-deuterated form of Menaquinone 4-d7, commonly found in animal products and used in various health supplements.

Menaquinone-7: Another form of Vitamin K2 with a longer side chain, found in fermented foods like natto.

Phylloquinone (Vitamin K1): The plant-based form of Vitamin K, primarily involved in photosynthesis and blood coagulation

Uniqueness: this compound is unique due to its deuterium incorporation, which makes it an ideal internal standard for analytical quantification. This isotopic labeling allows for precise measurement and differentiation from non-deuterated forms in complex biological samples .

Biological Activity

Menaquinone 4-d7 (MK-4-d7) is a deuterated form of menaquinone-4 (MK-4), a member of the vitamin K family, known for its role in blood coagulation and bone health. This article explores the biological activity of MK-4-d7, focusing on its mechanisms, bioavailability, and potential therapeutic applications.

MK-4-d7 functions similarly to MK-4 by activating vitamin K-dependent proteins involved in calcium binding, which is crucial for various physiological processes, including blood clotting and bone mineralization. The activation occurs through the carboxylation of glutamic acid residues in these proteins, a process facilitated by vitamin K epoxide reductase (VKOR) .

Bioavailability Studies

Research indicates that the bioavailability of MK-4-d7 may differ from that of other menaquinones. A comparative study found that while menaquinone-7 (MK-7) significantly increased serum levels after supplementation, MK-4 did not show a similar increase in serum concentrations . This suggests that MK-4 might not be as readily absorbed or utilized by the body compared to its counterparts.

Table 1: Bioavailability Comparison of Menaquinones

| Menaquinone | Dosage (μg) | Serum Level Increase | Time to Peak (h) |

|---|---|---|---|

| MK-4 | 420 | Not detectable | N/A |

| MK-7 | 420 | Significant | 6 |

Conversion and Metabolism

MK-4-d7 can be synthesized through metabolic conversion from phylloquinone (K1) and other precursors. In studies involving mice, administration of phylloquinone-d7 led to significant accumulation of MK-4-d7 in various tissues, particularly in bone . This conversion is facilitated by enzymes such as UBIAD1, which plays a critical role in the biosynthesis of MK-4-d7 .

Case Studies and Research Findings

Several studies have documented the effects of MK-4-d7 on health outcomes:

- Bone Health : MK-4 has been associated with improved bone density and reduced fracture risk. A study indicated that supplementation with MK-4 led to increased osteocalcin carboxylation, which is vital for bone mineralization .

- Cardiovascular Health : Research has suggested that vitamin K2 forms, including MK-4-d7, may help reduce arterial calcification by regulating matrix Gla-protein (MGP), although results have been inconsistent across different studies .

- Neuroprotective Effects : Emerging evidence suggests that MK-4 may play a role in neural functions. It has been proposed as a transcriptional regulator affecting signaling pathways related to steroid and xenobiotic receptors .

Table 2: Summary of Health Outcomes Associated with MK-4-d7

Properties

IUPAC Name |

5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHGMERMDICWDU-CKBRGKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.